3-(Piperidin-2-yl)propane-1-thiol
Description
3-(Piperidin-2-yl)propane-1-thiol is a sulfur-containing organic compound featuring a piperidine ring (a six-membered amine heterocycle) attached to a propane-thiol backbone.
Properties
Molecular Formula |
C8H17NS |
|---|---|
Molecular Weight |
159.29 g/mol |
IUPAC Name |
3-piperidin-2-ylpropane-1-thiol |
InChI |
InChI=1S/C8H17NS/c10-7-3-5-8-4-1-2-6-9-8/h8-10H,1-7H2 |
InChI Key |
HZCCJEGMCZJSQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-2-yl)propane-1-thiol typically involves the reaction of piperidine with a suitable thiolating agent. One common method is the reaction of piperidine with 3-chloropropane-1-thiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the carbon atom bonded to the chlorine, displacing the chlorine and forming the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(Piperidin-2-yl)propane-1-thiol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation or chromatography are used to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-2-yl)propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Various carbon-sulfur bonded compounds.
Scientific Research Applications
3-(Piperidin-2-yl)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections or as a precursor to drug candidates.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperidin-2-yl)propane-1-thiol depends on its specific application. In biological systems, the thiol group can interact with various molecular targets, such as enzymes or receptors, through the formation of disulfide bonds or other covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The piperidine ring may also contribute to the compound’s activity by enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
3-(Methoxyamino)propane-1-thiol
- Structure: Propane-thiol backbone with a methoxyamino (-NH-OCH₃) substituent instead of piperidine.
- Synthesis : Prepared via reductive amination using NaCNBH₃, similar to methods applicable to 3-(Piperidin-2-yl)propane-1-thiol .
- Key Difference: The methoxyamino group may reduce basicity compared to the piperidine ring, altering solubility and biological interactions.
3-(5-Ethylpiperidin-2-yl)propan-1-ol
- Structure : Piperidine with an ethyl substituent and a terminal hydroxyl (-OH) group instead of thiol.
- Implications : The hydroxyl group increases hydrophilicity but reduces nucleophilicity compared to thiols. Ethyl substitution on piperidine may enhance lipophilicity .
Pelletierine Derivatives (XW and XS)
Heterocyclic Analog: Anabasine
- Structure : 3-[(2S)-Piperidin-2-yl]pyridine, replacing the propane-thiol chain with a pyridine ring.
- Properties: A nicotinic alkaloid with insecticidal properties.
Thiol Derivatives with Aromatic Substituents
BP3 (3-(Biphenyl-4-yl)propane-1-thiol)
- Structure : Biphenyl group replaces piperidine.
- Implications : The biphenyl moiety increases hydrophobicity and may enhance binding to aromatic receptors, contrasting with the basic piperidine in the target compound .
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